molecular formula C10H18Cl2N2S B2754795 2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride CAS No. 2460748-70-1

2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride

Cat. No.: B2754795
CAS No.: 2460748-70-1
M. Wt: 269.23
InChI Key: NMZYZYOBWHSGJU-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound has potential applications in various fields such as scientific research.


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years due to their broad applications . An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives by one-pot multicomponent procedure .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They have been used in the synthesis of various compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

Thiazole derivatives are synthesized through various chemical reactions, including cycloaddition, nucleophilic addition reactions, and heterocyclic synthesis. These processes often aim to produce compounds with specific antimicrobial, cytotoxic, and stabilizing properties for polymers. For example, synthesis techniques involve the interaction of specific phenols and aminocompounds to create amine derivatives tested as thermostabilizers for polypropylene, highlighting their potential in materials science and industrial applications (Aghamali̇yev et al., 2018).

Biological Activities

Thiazole derivatives exhibit a range of biological activities, including antimicrobial and cytotoxic effects. Studies have shown that certain thiazol-2-amine derivatives possess good antibacterial activity and cytotoxic properties in vitro, indicating their potential use in developing new therapeutic agents (Noolvi et al., 2014). Additionally, the synthesis of 1,3,4-thiadiazoles and their derivatives has been explored for their potential in creating new pharmaceuticals, further underscoring the importance of thiazole derivatives in drug development (Ling, 2007).

Catalytic Applications

Certain thiazole derivatives are used as ligands in catalysis, demonstrating their utility in facilitating chemical reactions. For instance, studies on the catalytic activity of gold(I) complexes containing thiazol-2-amine derivatives in the synthesis of 1,2-dihydroquinoline derivatives highlight their role in organic synthesis and the potential for developing new catalytic processes (Zeng et al., 2009).

Mechanism of Action

The mechanism of action of thiazole derivatives is diverse and depends on their chemical structure and the biological target . They have been found to exhibit a wide range of biological activities including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

The future directions in the research of thiazole derivatives include the design and development of different thiazole derivatives with improved biological activities and lesser side effects . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is also an area of interest .

Properties

IUPAC Name

2-cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.2ClH/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8;;/h8H,2-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZYZYOBWHSGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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